molecular formula C13H15F2NO2 B1409387 Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate CAS No. 1858241-61-8

Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate

Cat. No.: B1409387
CAS No.: 1858241-61-8
M. Wt: 255.26 g/mol
InChI Key: ALAHWVNFDDABKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate is a chemical compound with the molecular formula C13H15F2NO2. It is a derivative of benzoate, featuring a piperidine ring substituted with two fluorine atoms at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate typically involves the reaction of 2,5-difluorobenzoic acid with piperidine in the presence of a suitable esterification agent, such as methanol. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The piperidine ring contributes to the compound’s overall pharmacokinetic properties, including its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to the presence of fluorine atoms, which impart unique electronic properties and enhance its stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2,5-difluoro-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-18-13(17)9-7-11(15)12(8-10(9)14)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAHWVNFDDABKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N2CCCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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